1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
Overview
Description
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound with the molecular formula C11H11NS It is characterized by a fused ring system that includes both an indole and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole can be synthesized through various methods. One efficient method involves the regio- and stereoselective synthesis via a base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This method provides good yields and short reaction times.
Another method involves the cycloalkylation reactions of 2-alkylthioindoles to form 2,3,4,9-tetrahydrothiopyrano[2,3-b]indoles via the corresponding metallated indole intermediates .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiopyran rings.
Scientific Research Applications
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives inhibit the CCR5 receptor, which plays a role in inflammatory responses . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid: This compound is a fatty acid derivative with anti-inflammatory properties.
2,3,4,9-Tetrahydrothiopyrano[2,3-b]indoles: These compounds are synthesized via cycloalkylation reactions and share similar structural features.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both indole and thiopyran rings
Properties
IUPAC Name |
1,3,4,5-tetrahydrothiopyrano[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRPWBHZXPUYPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302381 | |
Record name | 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7076-17-7 | |
Record name | 7076-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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